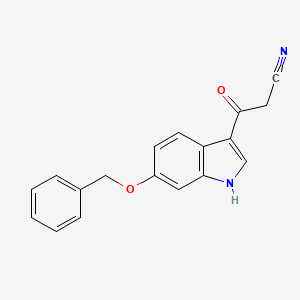

3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 1415393-24-6

Cat. No.: VC15886838

Molecular Formula: C18H14N2O2

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415393-24-6 |

|---|---|

| Molecular Formula | C18H14N2O2 |

| Molecular Weight | 290.3 g/mol |

| IUPAC Name | 3-oxo-3-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile |

| Standard InChI | InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-10-14(6-7-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2 |

| Standard InChI Key | PNKPBYZCKOHSDM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)CC#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

Indole backbone: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

-

Benzyloxy substituent: A benzyl ether group (-OCHCH) attached at the 6-position of the indole.

-

Cyanoacetyl group: A ketone-linked nitrile (-CO-CN) at the 3-position of the indole.

The SMILES notation precisely encodes this arrangement . A comparative analysis with its structural isomer, 3-(4-(benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile (CAS 1415393-23-5), reveals that positional isomerism significantly alters physicochemical properties and reactivity .

Table 1: Key Identifiers of 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1415393-24-6 | |

| Molecular Formula | ||

| Molecular Weight | 290.3 g/mol | |

| SMILES | N#CCC(=O)c1c[nH]c2cc(OCc3ccccc3)ccc12 |

Synthesis and Characterization

Synthetic Pathways

While explicit details of the compound’s synthesis remain proprietary, analogous indole derivatives are typically synthesized via:

-

Friedel-Crafts Acylation: Introducing the cyanoacetyl group to the indole’s 3-position.

-

Etherification: Installing the benzyloxy group at the 6-position using benzyl bromide under basic conditions .

-

Protection-Deprotection Strategies: Shielding reactive sites (e.g., NH of indole) during synthesis.

Notably, the Ambeed synthesis path for the 4-benzyloxy isomer (CAS 1415393-23-5) involves inert gas handling and moisture protection, suggesting similar precautions apply to the 6-isomer .

Analytical Data

Reported characterization data are sparse, but standard techniques would include:

-

NMR Spectroscopy: and NMR to confirm substitution patterns.

-

Mass Spectrometry: ESI-MS to verify molecular ion peaks at m/z 290.3 .

-

Chromatography: HPLC for purity assessment (≥95% purity cited for related compounds) .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Moisture Sensitivity: The nitrile group may hydrolyze to amides or carboxylic acids in aqueous environments .

-

Photodegradation: Benzyl ethers are prone to UV-induced cleavage, necessitating storage in amber containers .

Table 2: Hazard Codes and Precautionary Measures

| Hazard Code | Risk Phrase | Precautionary Measure (P-Code) |

|---|---|---|

| H315 | Causes skin irritation | P280 (Wear protective gloves) |

| H319 | Causes serious eye irritation | P305+P351+P338 (Eye rinse protocol) |

| H400 | Very toxic to aquatic life | P273 (Avoid environmental release) |

Applications and Research Significance

Materials Science

The planar indole core and electron-withdrawing nitrile group suggest utility in:

-

Organic Semiconductors: As a π-conjugated building block for electron-transport layers.

-

Coordination Chemistry: Metal-organic frameworks (MOFs) via nitrile-metal interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume